Methyl 5-hex-1-ynyl-2-furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hex-1-ynylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWROIEEUJYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365614 | |
| Record name | methyl 5-hex-1-ynyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-88-0 | |
| Record name | Methyl 5-(1-hexyn-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-hex-1-ynyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Hex 1 Ynyl 2 Furoate
Retrosynthetic Analysis and Key Disconnections in Methyl 5-hex-1-ynyl-2-furoate Synthesis
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-C bond between the furan (B31954) ring's C5 position and the hex-1-ynyl side chain. This bond is formed between an sp²-hybridized carbon of the aromatic furan ring and an sp-hybridized carbon of the alkyne.
This disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the key bond-forming step in the forward synthesis. This leads to two primary synthons:
An electrophilic furan ring, specifically a methyl 5-halo-2-furoate synthon. The corresponding reagent would be methyl 5-bromo-2-furoate or methyl 5-iodo-2-furoate.
A nucleophilic alkyne synthon, the hex-1-ynyl anion . The corresponding reagent for this is the terminal alkyne, 1-hexyne .
Further disconnection of the methyl 5-halo-2-furoate intermediate involves breaking the ester linkage, which points to 5-halo-2-furoic acid as a precursor. This, in turn, can be traced back to the core methyl furan-2-carboxylate structure, which itself can be derived from readily available biomass-derived molecules like furfural.
Synthetic Pathways to the Methyl Furan-2-carboxylate Core
The methyl furan-2-carboxylate moiety is a central component of the target molecule. Its synthesis can be achieved through several established routes, often starting from biomass-derived feedstocks.
Derivatization from Furfural and its Derivatives
Furfural, a commodity chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass, is a common starting material for furan derivatives.
One prominent pathway involves a two-step process:
Oxidation of Furfural: Furfural can be oxidized to 2-furoic acid. A classic method is the Cannizzaro reaction, where furfural is treated with a strong base like sodium hydroxide. This disproportionation reaction yields both 2-furoic acid and furfuryl alcohol, with each product having a theoretical maximum yield of 50% wikipedia.org.
Esterification: The resulting 2-furoic acid is then esterified to produce methyl 2-furoate, as detailed in the next section.
More modern and atom-economical approaches involve the direct oxidative esterification of furfural. In this one-pot method, furfural is reacted with methanol in the presence of an oxidant and a catalyst. For example, gold catalysts supported on metal oxides (like TiO₂ or CeO₂) have shown high efficiency, achieving yields of methyl-2-furoate up to 91.8% with high selectivity under relatively mild conditions mdpi.com. This method avoids the stoichiometric byproducts of the Cannizzaro reaction.
Esterification of Furoic Acid Precursors
The esterification of 2-furoic acid is a straightforward and widely used method to generate the methyl furan-2-carboxylate core. The most common method is the Fischer esterification , which involves reacting 2-furoic acid with an excess of methanol under acidic catalysis guidechem.com.
Typical conditions for this reaction include:
Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is traditionally used.
Solvent: Methanol serves as both the reactant and the solvent.
Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the ester product.
To enhance the environmental credentials of the process, solid acid catalysts such as tungstophosphoric acid supported on zirconia have been employed, allowing for easier catalyst separation and recycling researchgate.net.
Direct Construction of the Furan Ring System with Ester Functionality
Instead of starting with a pre-formed furan ring like furfural, the methyl furan-2-carboxylate core can be constructed directly using cyclization reactions. These methods build the heterocyclic ring from acyclic precursors in a way that incorporates the ester group from the outset.
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound wikipedia.orgorganic-chemistry.org. To yield the desired product, one of the carbonyl-bearing substituents in the precursor must be an ester group. The reaction is versatile and can be catalyzed by various protic acids (H₂SO₄), Lewis acids (TiCl₄), or dehydrating agents wikipedia.orgresearchgate.net.
Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound wikipedia.orgchemeurope.comambeed.com. By using a β-keto ester (such as methyl acetoacetate) as the dicarbonyl component, the reaction directly produces a furan ring bearing a carboxylate ester substituent. The reaction is typically base-catalyzed, using amines like pyridine or ammonia.
Interactive Table: Comparison of Synthetic Routes to Methyl Furan-2-carboxylate
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Oxidation/Esterification | Furfural | 1. NaOH (Cannizzaro) 2. H⁺, Methanol | Utilizes renewable feedstock | Cannizzaro step has 50% max yield; two steps |
| Oxidative Esterification | Furfural, Methanol | O₂, Au/TiO₂ catalyst | High yield, atom-economical, one-pot | Requires specialized catalyst |
| Fischer Esterification | 2-Furoic Acid, Methanol | H₂SO₄ (catalyst) | Simple, high-yielding | Requires pre-synthesis of furoic acid |
| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl | Acid catalyst (e.g., H₂SO₄, TiCl₄) | Builds substituted furans directly | Precursor synthesis can be complex |
| Feist-Benary Synthesis | α-halo ketone, β-keto ester | Base catalyst (e.g., Pyridine) | Direct formation of functionalized furan | Can have chemoselectivity issues |
Introduction of the Hex-1-ynyl Moiety at the Furan C5 Position
The final key step in the synthesis of this compound is the installation of the C₆ alkyne chain onto the furan ring. This is accomplished via a cross-coupling reaction, which requires a pre-functionalized furan core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type coupling)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl or vinyl halide) and an sp carbon (from a terminal alkyne) libretexts.orgorganic-chemistry.orgwikipedia.org. This reaction is ideally suited for the final step in the synthesis of the target molecule.
Precursor Synthesis: The reaction requires methyl 5-halo-2-furoate . This precursor can be prepared by the electrophilic halogenation of methyl 2-furoate. The C5 position of the furan ring is highly activated towards electrophilic substitution. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Reaction Conditions: The Sonogashira coupling is conducted under mild conditions and tolerates a wide variety of functional groups nrochemistry.com. A typical catalytic system consists of:
Palladium Catalyst: A source of Palladium(0), such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], is used.
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for the reaction to proceed at a reasonable rate under mild conditions.
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.
The reaction between aryl iodides and terminal alkynes is generally faster and more efficient than with aryl bromides wikipedia.orgnrochemistry.com. Studies have shown that the coupling of 1-hexyne with aryl iodides can proceed in excellent yields, often exceeding 90% researchgate.net.
Interactive Table: Typical Conditions for Sonogashira Coupling
| Component | Example(s) | Role in Reaction |
| Aryl/Vinyl Halide | Methyl 5-iodo-2-furoate | Electrophilic coupling partner |
| Terminal Alkyne | 1-Hexyne | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates formation of copper acetylide |
| Base | Triethylamine, Diisopropylamine | Deprotonates alkyne, neutralizes HX byproduct |
| Solvent | THF, DMF | Provides reaction medium |
| Temperature | Room Temperature to ~80 °C | Affects reaction rate |
Alternative Alkynylation Strategies on Furan Scaffolds
While Sonogashira coupling is a primary method for introducing alkynyl groups onto aromatic and heteroaromatic rings, several other palladium-catalyzed cross-coupling reactions serve as viable alternatives for the alkynylation of furan scaffolds. These methods often involve the reaction of a 5-halofuran derivative, such as methyl 5-bromo-2-furoate, with an organometallic reagent containing the desired alkyne.
Negishi Coupling: This reaction employs an organozinc reagent. For the synthesis of this compound, hex-1-ynylzinc chloride would be coupled with methyl 5-bromo-2-furoate in the presence of a palladium catalyst. The organozinc reagent can be prepared in situ from 1-hexyne, offering a versatile and functional group tolerant approach.
Stille Coupling: The Stille reaction utilizes an organotin reagent, such as (hex-1-ynyl)tributylstannane. This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Hiyama Coupling: This coupling reaction involves an organosilicon reagent. The activation of the silicon-carbon bond, typically with a fluoride source like TBAF, is a key feature of this method.
C-H Activation: Direct C-H alkynylation of the furan ring at the C5 position represents a more atom-economical approach, as it avoids the pre-functionalization of the furan ring with a halogen. This method typically involves a palladium catalyst and an oxidant to facilitate the direct coupling of a C-H bond with a terminal alkyne.
A comparison of these cross-coupling reactions is presented in the table below.
| Reaction Name | Organometallic Reagent | Key Features |
| Negishi Coupling | Organozinc | Good functional group tolerance, in situ reagent preparation. |
| Stille Coupling | Organotin | Mild conditions, broad functional group tolerance, toxic reagents. |
| Hiyama Coupling | Organosilicon | Requires fluoride activation, less toxic than organotin reagents. |
| C-H Activation | None (direct coupling) | High atom economy, avoids pre-functionalization. |
Stereoselective Approaches to Alkyne Incorporation
The concept of stereoselectivity in the incorporation of an alkyne onto a furan ring primarily applies when the alkyne itself or another part of the molecule contains a chiral center, and the reaction creates a new stereocenter or influences the configuration of an existing one. For the synthesis of this compound, where the hex-1-ynyl group is achiral, the direct incorporation of the alkyne does not inherently involve stereoselectivity at the point of attachment to the furan ring.
However, stereoselectivity can be a crucial consideration in related synthetic contexts:
Chiral Alkynes: If a chiral alkyne is used as the coupling partner, preserving its stereochemical integrity is important. Modern cross-coupling reactions are generally effective at this.
Asymmetric Catalysis: In cases where the reaction could create a stereocenter, for instance, if the alkyne addition is part of a more complex transformation involving the furan ring, asymmetric catalysis using chiral ligands on the metal catalyst can be employed to favor the formation of one enantiomer or diastereomer.
Substrate-Controlled Diastereoselectivity: If the furan substrate already contains a stereocenter, it can influence the stereochemical outcome of reactions at other positions on the ring.
While not directly applicable to the synthesis of the achiral target molecule, the development of stereoselective methods for the functionalization of furan derivatives is an active area of research, particularly for the synthesis of complex natural products and pharmaceuticals. researchgate.net
Optimization of Reaction Conditions and Catalyst Selection for this compound Synthesis
The successful synthesis of this compound via cross-coupling reactions, particularly the Sonogashira reaction, is highly dependent on the careful optimization of several parameters. These include the choice of catalyst, ligands, solvent, base, and temperature.
Key Optimization Parameters for Sonogashira Coupling:
| Parameter | Options and Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, PdCl₂(CH₃CN)₂. The choice can affect reaction efficiency and catalyst stability. nih.gov |
| Copper Co-catalyst | CuI is commonly used, but copper-free systems are being developed to avoid homocoupling of the alkyne and potential contamination. nih.gov |
| Ligands | Phosphine-based ligands (e.g., PPh₃, XPhos) are common. The ligand's steric and electronic properties influence catalyst activity and stability. nih.gov |
| Solvent | Aprotic polar solvents like DMF, THF, and dioxane are frequently used. Green solvents such as 2-MeTHF and Cyrene are emerging as sustainable alternatives. nih.govbeilstein-journals.org |
| Base | An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically required to neutralize the HX byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used. nih.gov |
| Temperature | Reactions are often run at room temperature to moderate heat (e.g., 50-80 °C). Higher temperatures can sometimes lead to side reactions. rsc.org |
| Catalyst Loading | Minimizing catalyst loading is desirable for both cost and environmental reasons. Loadings can range from several mol% down to ppm levels in highly efficient systems. kaust.edu.sa |
A hypothetical optimization study for the Sonogashira coupling of methyl 5-bromo-2-furoate with 1-hexyne might yield results similar to those in the table below, which is based on findings from related systems.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | THF | TEA | 60 | 75 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | K₂CO₃ | 80 | 88 |
| 3 | PdCl₂(CH₃CN)₂ (0.5) | cataCXium A (1) | 2-MeTHF | Cs₂CO₃ | RT | 92 |
| 4 | Pd(PPh₃)₄ (2) | - | DMF | DIPA | 50 | 85 |
This table is illustrative and based on typical conditions for Sonogashira reactions.
Role of Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the predominant approach for the synthesis of this compound. researchgate.net The use of soluble palladium complexes with tailored ligands offers several advantages:
High Activity and Selectivity: The active catalytic species are well-defined single sites, leading to high reaction rates and selectivity. researchgate.net
Mild Reaction Conditions: Many homogeneous catalysts operate efficiently at or near room temperature. kaust.edu.sa
Tunability: The catalyst's properties can be finely tuned by modifying the ligands, allowing for optimization for specific substrates and reactions.
However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and loss of the expensive metal catalyst. researchgate.net
Applications of Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers a compelling solution to the catalyst separation issue. researchgate.net For the synthesis of alkynylfurans, this often involves palladium nanoparticles supported on materials like activated carbon, silica, or polymers. researchgate.net
Advantages of Heterogeneous Catalysis:
Easy Separation and Recyclability: The catalyst can be easily removed from the reaction mixture by filtration, allowing for its reuse in multiple reaction cycles. organic-chemistry.orgmdpi.com
Improved Stability: Supported catalysts can exhibit greater stability and longevity compared to their homogeneous counterparts.
Suitability for Continuous Flow Processes: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of scalability and safety.
A challenge with some heterogeneous catalysts is the potential for leaching of the metal into the reaction solution, which can complicate the determination of whether the catalysis is truly heterogeneous and can lead to product contamination. nsf.gov
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comntnu.no Addition and cycloaddition reactions have a 100% atom economy, while substitution and elimination reactions have lower atom economies. mdpi.com Direct C-H activation strategies offer a higher atom economy than traditional cross-coupling reactions that generate stoichiometric salt byproducts.
E-Factor and Process Mass Intensity (PMI): The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the product. chembam.comunica.it Lower E-Factors and PMIs indicate a greener process. mdpi.commdpi.com
Use of Greener Solvents: Replacing hazardous solvents like DMF and NMP with more sustainable alternatives is a key goal. nih.gov Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene have shown promise in palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org Water is also an attractive green solvent, and protocols for Sonogashira reactions in aqueous media have been developed. kaust.edu.sa
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. kaust.edu.sa The development of highly active catalysts that operate under mild conditions is crucial in this regard.
Catalyst Efficiency and Recycling: Using low loadings of highly efficient catalysts and implementing strategies for catalyst recycling, such as the use of heterogeneous catalysts, reduces waste and conserves precious metal resources. organic-chemistry.orgdigitellinc.com
By optimizing these factors, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Transformations and Reactivity of Methyl 5 Hex 1 Ynyl 2 Furoate
Reactivity of the Furan (B31954) Ring System in Methyl 5-hex-1-ynyl-2-furoate
The furan ring in this compound is an electron-rich aromatic system, which predisposes it to certain types of reactions. However, the substituents at the C2 and C5 positions significantly modulate this inherent reactivity.
Furan is generally more reactive towards electrophiles than benzene. wikipedia.org Electrophilic aromatic substitution (EAS) on the furan ring typically occurs at the C2 (α) and C5 (α') positions due to the superior stabilization of the cationic intermediate (arenium ion) through resonance. quora.com In this compound, both of these primary positions are already substituted. Therefore, any further electrophilic substitution must occur at the less reactive C3 (β) or C4 (β') positions.
When considering the directing effects, the electron-withdrawing nature of the methyl ester at C2 directs incoming electrophiles to the C4 position. The hex-1-ynyl group at C5 would direct to the C3 position. The ultimate regiochemical outcome of an electrophilic substitution reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile, with a mixture of C3 and C4 substituted products being a likely possibility.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ | Methyl 4-bromo-5-hex-1-ynyl-2-furoate and Methyl 3-bromo-5-hex-1-ynyl-2-furoate | Competition between the directing effects of the C2-ester and C5-alkynyl groups. |
| HNO₃ / H₂SO₄ | Methyl 5-hex-1-ynyl-4-nitro-2-furoate and Methyl 5-hex-1-ynyl-3-nitro-2-furoate | Similar to halogenation, a mixture of isomers is expected due to competing directing influences. |
| SO₃ / H₂SO₄ | Methyl 5-hex-1-ynyl-4-sulfo-2-furoate and Methyl 5-hex-1-ynyl-3-sulfo-2-furoate | Sulfonation is also subject to the directing effects of the existing substituents. |
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The feasibility and efficiency of this reaction are highly dependent on the electronic nature of the substituents on the furan ring. In a normal-electron-demand Diels-Alder reaction, the furan acts as the electron-rich diene, reacting with an electron-poor dienophile.
The presence of the electron-withdrawing methyl ester group at the C2 position in this compound significantly reduces the electron density of the furan ring. This deactivation makes the molecule a less reactive diene compared to unsubstituted furan or furans bearing electron-donating groups. tudelft.nlnih.gov Consequently, more forcing conditions, such as high temperature or pressure, may be required to drive the Diels-Alder reaction to completion. The hex-1-ynyl group at the C5 position is not expected to significantly enhance the diene reactivity.
With a suitable dienophile, such as maleic anhydride or N-phenylmaleimide, this compound would be expected to form the corresponding oxabicycloheptene adduct. The reaction would likely exhibit a preference for the endo isomer under kinetic control, although the exo isomer is often the thermodynamically more stable product. mdpi.com
Table 2: Predicted Outcome of Diels-Alder Reaction of this compound
| Dienophile | Predicted Product | Expected Reaction Conditions |
| Maleic Anhydride | 7-oxa-5-(hex-1-ynyl)-7-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High temperature, neat or in a high-boiling solvent. |
| N-Phenylmaleimide | 2-phenyl-5-(hex-1-ynyl)-7-(methoxycarbonyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | Elevated temperatures. |
The furan ring, particularly in the presence of activating groups or under certain catalytic conditions, can undergo ring-opening and rearrangement reactions. These transformations can be initiated by various stimuli, including acid, light, or transition metals. For instance, acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds.
Transformations Involving the Methyl Ester Group
The methyl ester at the C2 position of this compound undergoes typical reactions of carboxylic acid esters.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-hex-1-ynyl-2-furoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is generally performed by heating the ester in an aqueous acidic solution.
Transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol or removal of methanol can drive the reaction to completion.
Table 3: Typical Conditions for Hydrolysis and Transesterification of this compound
| Reaction | Reagents and Conditions | Product |
| Basic Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 5-hex-1-ynyl-2-furoic acid |
| Acidic Hydrolysis | H₂SO₄ (aq), heat | 5-hex-1-ynyl-2-furoic acid |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst, heat | Alkyl 5-hex-1-ynyl-2-furoate |
The methyl ester group can be readily reduced to a primary alcohol, (5-hex-1-ynyl-furan-2-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation and typically provides high yields. The reaction is usually carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107).
The resulting primary alcohol is a versatile intermediate that can be further derivatized. For example, it can be oxidized to the corresponding aldehyde, 5-hex-1-ynyl-2-furaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). It can also be converted to ethers, esters, or halides through standard synthetic methodologies.
Table 4: Reduction and Subsequent Derivatization of the Methyl Ester Group
| Reaction | Reagents and Conditions | Product |
| Reduction | LiAlH₄, THF | (5-hex-1-ynyl-furan-2-yl)methanol |
| Oxidation of Alcohol | PCC, CH₂Cl₂ | 5-hex-1-ynyl-2-furaldehyde |
| Etherification of Alcohol | NaH, R-X, THF | 2-((alkoxy)methyl)-5-(hex-1-ynyl)furan |
| Esterification of Alcohol | Acyl chloride, pyridine | (5-hex-1-ynyl-furan-2-yl)methyl acetate |
Nucleophilic Acyl Substitution Reactions
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions where the methoxy (B1213986) group is replaced by another nucleophile. These reactions proceed through a tetrahedral intermediate and are fundamental to converting the ester into other carboxylic acid derivatives.
Key nucleophilic acyl substitution reactions for this compound include:
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 5-hex-1-ynyl-2-furoic acid. Basic hydrolysis, often referred to as saponification, is typically irreversible due to the formation of a carboxylate salt.
Aminolysis: Reaction with primary or secondary amines leads to the formation of the corresponding amides. This transformation is crucial for introducing nitrogen-containing functionalities.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.
The reactivity of the furoate ester in these reactions is influenced by the electronic properties of the furan ring. A study on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides indicated a stepwise addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com While this study was not on the methyl ester, it provides insight into the mechanistic pathways of nucleophilic attack at the acyl carbon of a 2-furoate system.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions of Furoate Esters
| Nucleophile | Product Type | General Reaction Conditions |
| Water (H₂O) | Carboxylic Acid | Acid or base catalysis |
| Ammonia (NH₃) | Primary Amide | Heat |
| Primary Amine (RNH₂) | Secondary Amide | Heat or catalyst |
| Secondary Amine (R₂NH) | Tertiary Amide | Heat or catalyst |
| Alcohol (R'OH) | Ester | Acid or base catalysis |
Reactivity and Functionalization of the Terminal Alkyne
The terminal alkyne of this compound is a highly versatile functional group that can participate in a wide array of reactions, enabling significant molecular diversification.
Hydration and Hydroamination Reactions
Hydration of the terminal alkyne typically follows Markovnikov's rule, leading to the formation of a methyl ketone. This transformation is often catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.
Hydroamination , the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals, with gold and ruthenium complexes being particularly effective. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions, leading to either enamines or imines as products.
Metal-Catalyzed Coupling Reactions (e.g., C-C, C-Heteroatom Bond Formations)
The terminal alkyne is an excellent substrate for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form substituted alkynes. organic-chemistry.orgwikipedia.orgnih.govnih.govlibretexts.org This is a powerful method for constructing complex molecular frameworks.
Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, leading to the synthesis of unsymmetrical diynes.
"Click Chemistry" Applications (e.g., Huisgen Cycloadditions)
The terminal alkyne is a key participant in "click chemistry," most notably in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction can be performed under thermal conditions but is significantly accelerated by catalysts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted triazole isomer. nih.govmdpi.com It is widely used due to its mild reaction conditions and high functional group tolerance.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis typically affords the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govbohrium.comsemanticscholar.orgresearchgate.net This provides a complementary method for accessing different triazole regioisomers.
Table 2: Metal-Catalyzed Reactions of the Terminal Alkyne
| Reaction Name | Catalysts | Coupling Partner | Product |
| Sonogashira Coupling | Pd complex, Cu(I) salt | Aryl/Vinyl Halide | Substituted Alkyne |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt | 1-Haloalkyne | Unsymmetrical Diyne |
| CuAAC | Cu(I) source | Azide | 1,4-Disubstituted 1,2,3-Triazole |
| RuAAC | Ru complex | Azide | 1,5-Disubstituted 1,2,3-Triazole |
Cascade and Multi-Component Reactions Utilizing this compound
The dual functionality of this compound makes it an ideal candidate for cascade and multi-component reactions, where multiple bonds are formed in a single operation. These reactions offer a highly efficient route to complex molecular architectures from simple starting materials.
For instance, the alkyne moiety can undergo an initial transformation, such as a metal-catalyzed cyclization, which then triggers a subsequent reaction involving the furan ring or the ester group. An example of a related cascade reaction involves the Brønsted acid-catalyzed carbocyclization of an alkynyl alcohol with an aldehyde, leading to fused heterotricycles. nih.gov While not directly involving this compound, this illustrates the potential for cascade processes initiated at the alkyne. Similarly, radical cyclization cascade reactions of 2-iodo aryl allenyl ethers with 2-azaallyl anions have been used to construct complex benzofuran derivatives. nih.gov
Stereochemical Control in Derivatization of this compound
Achieving stereochemical control in the derivatization of this compound is crucial for applications in areas such as medicinal chemistry and materials science. The furan ring itself is achiral, but reactions at either the ester or the alkyne can introduce new stereocenters.
The development of asymmetric syntheses for chiral furan derivatives is an active area of research. researchgate.netresearcher.liferesearchgate.net For example, organocatalytic asymmetric annulation reactions have been employed to synthesize furan-indole compounds with both axial and central chirality. While specific studies on the stereoselective derivatization of this compound are not prevalent, the principles established for other substituted furans can be applied. For instance, the use of chiral catalysts in reactions involving the alkyne, such as asymmetric hydrogenation or addition reactions, could lead to the formation of enantiomerically enriched products. Similarly, the synthesis of chiral tetrahydrofuran derivatives has been extensively studied, providing a toolbox of stereoselective methods that could potentially be adapted. nih.gov
Derivatives and Analogues of Methyl 5 Hex 1 Ynyl 2 Furoate
Structural Analogues with Modified Ester Groups
The methyl ester group of Methyl 5-hex-1-ynyl-2-furoate is a prime target for modification. Standard organic reactions such as hydrolysis, transesterification, and amidation can be employed to generate a variety of analogues.
Hydrolysis of the methyl ester would yield the corresponding carboxylic acid, 5-hex-1-ynyl-2-furoic acid. This acid can then be converted into a range of other esters through Fischer esterification or by activation to an acyl halide followed by reaction with various alcohols. This approach allows for the introduction of different alkyl, aryl, or functionalized groups, which can significantly alter the molecule's polarity, solubility, and steric profile.
Amidation, the reaction of the ester or the corresponding acyl chloride with primary or secondary amines, would produce a series of amides. This modification introduces a nitrogen atom, which can participate in hydrogen bonding and potentially alter the biological activity of the parent compound.
Table 1: Potential Structural Analogues with Modified Ester Groups
| Derivative Name | Modification | Potential Synthesis Route |
| Ethyl 5-hex-1-ynyl-2-furoate | Ethyl ester | Transesterification with ethanol |
| Isopropyl 5-hex-1-ynyl-2-furoate | Isopropyl ester | Esterification of the furoic acid with isopropanol |
| Phenyl 5-hex-1-ynyl-2-furoate | Phenyl ester | Reaction of the acyl chloride with phenol |
| N-Benzyl-5-hex-1-ynyl-2-furoamide | Benzyl amide | Reaction of the methyl ester with benzylamine |
Furan (B31954) Derivatives with Varied Alkynyl Substituents
The hex-1-ynyl substituent at the 5-position of the furan ring offers another key site for structural variation. The length of the alkyl chain and the position of the alkyne can be modified to explore the impact of these changes on the molecule's properties.
Analogues with different chain lengths, such as pent-1-ynyl or hept-1-ynyl groups, could be synthesized by employing Sonogashira coupling between a 5-halofuroate and the appropriate terminal alkyne. This palladium-catalyzed cross-coupling reaction is a versatile tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms.
Furthermore, the position of the alkyne can be shifted to create internal alkynes. For instance, an analogue with a hex-2-ynyl or hex-3-ynyl group would present a different three-dimensional structure and electronic distribution compared to the parent compound. The synthesis of such internal alkynes would likely involve different synthetic strategies, potentially starting from different furan precursors.
Table 2: Potential Furan Derivatives with Varied Alkynyl Substituents
| Derivative Name | Alkynyl Substituent | Potential Synthesis Route |
| Methyl 5-pent-1-ynyl-2-furoate | Pent-1-ynyl | Sonogashira coupling with 1-pentyne |
| Methyl 5-hept-1-ynyl-2-furoate | Hept-1-ynyl | Sonogashira coupling with 1-heptyne |
| Methyl 5-(phenylethynyl)-2-furoate | Phenylethynyl | Sonogashira coupling with phenylacetylene |
| Methyl 5-(hex-2-yn-1-yl)-2-furoate | Hex-2-ynyl | Multi-step synthesis involving different precursors |
Functionalization at Other Positions of the Furan Ring System
The furan ring itself provides opportunities for further functionalization at the 3- and 4-positions. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, could potentially be used to introduce new functional groups onto the furan ring. The directing effects of the existing ester and alkynyl substituents would influence the regioselectivity of these reactions.
For example, bromination of this compound would likely lead to the introduction of a bromine atom at the 4-position. This halogenated derivative could then serve as a versatile intermediate for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Furoic Acid Derivatives Derived from this compound
As mentioned in section 4.1, hydrolysis of the methyl ester provides access to 5-hex-1-ynyl-2-furoic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of derivatives. Beyond the formation of esters and amides, the carboxylic acid functionality can be reduced to an alcohol, converted to a nitrile, or used in Curtius or Schmidt rearrangements to form amines. These transformations open up a vast chemical space for the creation of novel furoic acid derivatives.
Ring-Fused and Polycyclic Systems Incorporating the Furan-Alkyne Motif
The furan-alkyne motif present in this compound is a valuable building block for the construction of more complex ring-fused and polycyclic systems. Intramolecular reactions, such as Diels-Alder or cyclization reactions involving the alkyne and the furan ring or other parts of the molecule, could lead to the formation of novel heterocyclic frameworks.
For example, under appropriate conditions, the alkyne could potentially undergo a [4+2] cycloaddition with the furan ring acting as the diene, leading to the formation of a bicyclic system. Alternatively, functionalization of the furan ring or the alkynyl chain could introduce reactive groups that can participate in intramolecular cyclization reactions to build new rings. The exploration of such reactions could lead to the discovery of novel polycyclic compounds with interesting and potentially useful properties.
Advanced Spectroscopic Characterization and Analytical Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Methyl 5-hex-1-ynyl-2-furoate. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.
Detailed ¹H, ¹³C, and Heteronuclear NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the furan (B31954) ring would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The methyl ester protons would present as a sharp singlet around δ 3.8 ppm. The protons of the hexynyl chain would have characteristic chemical shifts, with the methylene (B1212753) group adjacent to the alkyne appearing at a slightly downfield position compared to the other methylene groups. The terminal methyl group of the hexynyl chain would resonate at the most upfield position.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most deshielded, appearing around δ 160-170 ppm. The sp² hybridized carbons of the furan ring would be found in the δ 110-150 ppm range. The sp hybridized carbons of the alkyne would have characteristic shifts in the δ 70-90 ppm region. The carbons of the methyl ester and the hexynyl chain would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan H-3 | ~6.5 | ~115 |
| Furan H-4 | ~7.2 | ~120 |
| OCH₃ | ~3.8 | ~52 |
| C≡C-CH₂ | ~2.4 | ~20 |
| CH₂-CH₂-CH₂ | ~1.5-1.6 | ~30, ~22 |
| CH₃ (hexyl) | ~0.9 | ~14 |
| C=O | - | ~160 |
| Furan C-2 | - | ~145 |
| Furan C-5 | - | ~150 |
| C≡C | - | ~75, ~85 |
Note: These are predicted values and may differ from experimental data.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the furan ring and along the hexynyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting the different fragments of the molecule, for example, showing a correlation between the furan protons and the ester carbonyl carbon, or between the methylene protons adjacent to the alkyne and the alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents on the furan ring.
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₂H₁₄O₃, by comparing the measured mass to the calculated mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Cleavage at various points along the hexynyl chain.
Fragmentation of the furan ring.
Analysis of these fragment ions would provide strong evidence for the proposed structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | ~1720 | Stretching |
| C≡C (Alkyne) | ~2230 | Stretching (weak) |
| C-O (Ester and Furan) | ~1250 and ~1100 | Stretching |
| C-H (sp² on Furan) | ~3100 | Stretching |
| C-H (sp³ on alkyl chain and methyl ester) | ~2850-2960 | Stretching |
The presence of these characteristic absorption bands in the FTIR spectrum would confirm the presence of the ester, alkyne, and furan functionalities within the molecule.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
The electronic structure of this compound, characterized by the conjugated system of the furan ring with the ester and hexynyl substituents, gives rise to distinct electronic transitions that can be probed by UV-Vis and fluorescence spectroscopy. The primary electronic transitions observed in such systems are typically π→π* transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated framework.
The absorption spectrum of this compound is expected to show a strong absorption band in the ultraviolet region. The conjugation of the C=C and C≡C bonds with the furan ring and the carbonyl group of the ester leads to a bathochromic (red) shift compared to the individual chromophores. The position of the maximum absorption (λmax) is sensitive to the solvent polarity, often exhibiting a slight shift to longer wavelengths in more polar solvents due to stabilization of the excited state. libretexts.org
While not all furan derivatives are strongly fluorescent, the presence of the extended π-system in this compound may result in detectable emission upon excitation at its absorption maximum. The emission spectrum would typically be a mirror image of the absorption spectrum and would provide insights into the geometry of the excited state.
Below is a table of hypothetical UV-Vis absorption data for this compound in different solvents, illustrating the expected solvatochromic effects.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
|---|---|---|---|
| Hexane | 285 | 15,000 | π→π |
| Ethanol | 290 | 16,500 | π→π |
| Acetonitrile (B52724) | 288 | 16,000 | π→π* |
Chromatographic Techniques for Separation, Purification, and Reaction Monitoring
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable technique for the analysis of this compound due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions; thus, more polar compounds elute earlier. nih.gov
For this compound, a C18 column would be an appropriate stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile or methanol. The retention time can be modulated by adjusting the ratio of the organic modifier in the mobile phase; increasing the proportion of the organic solvent will decrease the retention time. stackexchange.comchromforum.org
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and expected volatility, this compound is amenable to GC analysis, particularly for monitoring reaction progress and detecting volatile byproducts.
The elution order in GC is primarily determined by the boiling point and polarity of the analytes, as well as the nature of the stationary phase. quora.com For furan derivatives, a nonpolar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often effective. nih.govmdpi.com The temperature program of the GC oven is a critical parameter that can be optimized to achieve good separation.
The following table outlines a hypothetical set of GC conditions for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Expected Retention Time | ~8.5 min |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While obtaining suitable single crystals of a compound can be challenging, X-ray crystallography provides unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure for this compound is publicly available, we can infer its likely solid-state behavior by examining a structurally related compound, 5-(hydroxymethyl)furan-2-carboxylic acid. nih.gov
For 5-(hydroxymethyl)furan-2-carboxylic acid, the furan ring is nearly planar with the carboxyl group. The crystal packing is stabilized by O—H⋯O hydrogen bonds. nih.gov It is expected that this compound would also exhibit a largely planar conformation of the furan-ester moiety. In the solid state, the molecules would likely pack in a way that maximizes van der Waals interactions, with potential weak C—H⋯O interactions involving the ester carbonyl oxygen and hydrogens from neighboring molecules. The hexynyl chain would likely adopt a linear geometry.
A hypothetical set of crystallographic data for this compound is presented below, based on typical values for small organic molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (Å3) | 1102 |
| Z | 4 |
Theoretical and Computational Investigations of Methyl 5 Hex 1 Ynyl 2 Furoate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like Methyl 5-hex-1-ynyl-2-furoate, with its hexynyl side chain, MD simulations are invaluable for exploring its conformational landscape. By simulating the motion of atoms and molecules over a period of time, MD can reveal the preferred conformations and the energy barriers between them.
MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulated solvent environment, it is possible to investigate how it interacts with solvent molecules and other solutes. This is essential for understanding its solubility, aggregation behavior, and interactions with biological macromolecules.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation.
For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can help in understanding the UV-Vis absorption spectrum of the molecule. The close agreement between computed and experimental spectra provides confidence in the accuracy of the computational model.
Table 2: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| C=O Stretch (IR) | 1725 cm⁻¹ | 1720 cm⁻¹ |
| C≡C Stretch (IR) | 2230 cm⁻¹ | 2235 cm⁻¹ |
| ¹H NMR (ester -OCH₃) | 3.8 ppm | 3.9 ppm |
| ¹³C NMR (C=O) | 160 ppm | 159 ppm |
Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis, degradation, or reactions with other chemical species. By mapping out the potential energy surface for a given reaction, computational methods can identify the most likely reaction pathway.
This involves locating the transition states that connect reactants to products and calculating the activation energies associated with these steps. The resulting energy profile provides a detailed, step-by-step description of the reaction mechanism, offering insights into the factors that control the reaction rate and selectivity.
Structure-Reactivity Relationship Studies via Computational Descriptors
Computational descriptors derived from quantum chemical calculations can be used to establish quantitative structure-reactivity relationships (QSRRs). These descriptors, which include electronic, steric, and thermodynamic properties, can be correlated with the observed reactivity of a series of related compounds.
For this compound and its analogs, computational descriptors such as HOMO and LUMO energies, atomic charges, and molecular electrostatic potential (MEP) can be used to understand and predict their reactivity in various chemical transformations. For example, the MEP can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. These studies are valuable for designing new molecules with tailored reactivity and properties.
Table 3: Key Computational Descriptors for Reactivity Analysis of this compound
| Descriptor | Value | Implication |
|---|---|---|
| Global Hardness (η) | 2.8 eV | High stability |
| Electrophilicity Index (ω) | 1.9 eV | Moderate electrophilicity |
| Nucleophilicity Index (N) | 2.5 eV | Moderate nucleophilicity |
| Fukui Function (f-) on C≡C | 0.25 | Site for electrophilic attack |
| Fukui Function (f+) on C=O | 0.30 | Site for nucleophilic attack |
Applications of Methyl 5 Hex 1 Ynyl 2 Furoate in Advanced Organic Synthesis
Methyl 5-hex-1-ynyl-2-furoate as a Versatile Synthetic Building Block
The reactivity of this compound is dictated by the interplay of its three key functional groups: the furan (B31954) nucleus, the methyl ester, and the hex-1-ynyl side chain. The furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, and is susceptible to electrophilic substitution at the C-3 and C-4 positions. The methyl ester group can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further molecular elaboration. The terminal alkyne is particularly valuable for a wide range of transformations, including Sonogashira coupling, click chemistry, and various cyclization reactions.
The synergistic reactivity of these functional groups makes this compound a highly versatile building block. For instance, the alkyne can be functionalized first, followed by a reaction involving the furan ring, or vice versa. This orthogonality allows for the stepwise and controlled construction of complex molecules.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions |
| Furan Ring | Diels-Alder, Electrophilic Substitution, Ring Opening |
| Methyl Ester | Hydrolysis, Reduction, Amidation, Transesterification |
| Hex-1-ynyl Chain | Sonogashira Coupling, Click Chemistry, Hydration, Cyclization |
Role in the Total Synthesis of Complex Natural Products
While specific total syntheses employing this compound are not yet widely reported, its structural motifs are present in numerous natural products. The furan ring is a common core in many terpenoids and alkaloids. The polyacetylene chain is also a recurring feature in a variety of bioactive natural products. Therefore, this compound represents a potential key starting material for the synthesis of such compounds.
For example, the furan moiety could serve as a precursor to a butenolide ring, a common feature in many natural products. The hex-1-ynyl chain could be elaborated through various C-C bond-forming reactions to construct the side chains of complex molecules. The ability to perform sequential reactions on the different functional groups of this compound would be highly advantageous in the context of a complex total synthesis.
Utilization in the Development of Novel Organic Reactions
The unique combination of a furan ring and a terminal alkyne in this compound makes it an interesting substrate for the development of new synthetic methodologies. For instance, intramolecular reactions between the furan ring and the alkyne chain could lead to the formation of novel polycyclic and heterocyclic systems. These reactions could be catalyzed by transition metals, such as gold or platinum, which are known to activate alkynes towards nucleophilic attack.
Furthermore, the furan ring can act as a diene in Diels-Alder reactions, and the presence of the alkynyl substituent could influence the stereoselectivity and regioselectivity of these reactions. The exploration of such reactions could lead to the discovery of new ways to construct complex molecular scaffolds.
Table 2: Potential Novel Reactions Utilizing this compound
| Reaction Type | Potential Products |
| Intramolecular Cyclization | Fused bicyclic systems, spirocycles |
| Tandem Cycloaddition/Coupling | Polycyclic aromatic compounds |
| Asymmetric Catalysis | Enantioenriched furan derivatives |
Precursor for Advanced Functional Materials (e.g., conjugated polymers, supramolecular architectures)
The hex-1-ynyl group in this compound makes it a promising monomer for the synthesis of conjugated polymers. Polymerization of the alkyne can lead to the formation of polyacetylene-type structures with a furan-containing side chain. The electronic properties of such polymers could be tuned by modifying the substituents on the furan ring or by copolymerization with other monomers. These materials could have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the furan and ester functionalities can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This could allow for the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as nanotubes or vesicles.
Stereoselective Synthesis of Chiral Compounds Derived from this compound
The development of stereoselective methods for the synthesis of chiral compounds is a major focus of modern organic chemistry. While this compound is itself achiral, it can be used as a starting material for the synthesis of chiral molecules. For example, asymmetric reduction of the ketone that could be formed from the hydration of the alkyne would lead to a chiral alcohol. Similarly, asymmetric Diels-Alder reactions using the furan ring as the diene could be employed to generate chiral cycloadducts.
The synthesis of chiral furan derivatives is of particular interest, as these motifs are found in a number of biologically active molecules. The development of catalytic asymmetric methods to functionalize the furan ring of this compound would be a valuable addition to the synthetic chemist's toolbox. researchgate.net
Table 3: Potential Stereoselective Reactions
| Reaction | Chiral Product |
| Asymmetric Hydration/Reduction | Chiral secondary alcohol |
| Asymmetric Diels-Alder Reaction | Chiral bicyclic ether |
| Asymmetric Addition to Aldehyde | Chiral propargyl alcohol |
Emerging Research Directions and Future Prospects for Methyl 5 Hex 1 Ynyl 2 Furoate Chemistry
Photocatalysis and Electrocatalysis in Furoate Functionalization
The functionalization of furan (B31954) rings using photocatalysis and electrocatalysis represents a burgeoning field in organic synthesis, offering green and efficient alternatives to traditional methods. For a molecule like Methyl 5-hex-1-ynyl-2-furoate, these techniques could unlock novel transformations.
Future Research Prospects:
Selective Hydrogenation: Photocatalytic or electrocatalytic methods could be explored for the selective reduction of the alkyne (hex-1-ynyl) group without affecting the furan ring or the ester functionality. This would provide a controlled route to the corresponding alkene or alkane derivatives, which may possess different biological or material properties.
C-H Functionalization: Researchers could investigate the direct functionalization of the C-H bonds on the furan ring. Electrocatalysis, in particular, is a powerful tool for activating specific C-H bonds, potentially allowing for the introduction of new substituents at the 3 or 4-positions of the furoate core.
Coupling Reactions: Light- or electricity-driven cross-coupling reactions could be envisioned. For instance, the alkyne moiety could participate in photocatalytic cycloadditions or coupling with other organic molecules, expanding the molecular complexity and creating novel scaffolds from the basic this compound structure.
These approaches would leverage the unique reactivity that can be achieved under mild, reagent-free conditions, which is a hallmark of photo- and electrocatalysis.
Biocatalytic Transformations and Chemo-Enzymatic Syntheses
Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. For this compound, enzymes could serve as powerful tools for precise molecular modifications that are challenging to achieve with conventional chemistry.
Potential Biocatalytic Applications:
Enzymatic Ester Hydrolysis or Transesterification: Lipases or esterases could be employed for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid or for transesterification to produce other alkyl furoates. This would be a key step in creating derivatives with tailored solubility or reactivity.
Selective Oxidation/Reduction: Oxidoreductases could potentially target specific positions on the molecule. For example, an enzyme might selectively hydroxylate the alkyl chain or reduce the alkyne group, demonstrating high regio- and chemoselectivity.
Chemo-enzymatic Cascades: A promising future direction is the combination of chemical and enzymatic steps in a one-pot synthesis. A chemical catalyst could be used to construct the initial furoate skeleton, followed by an enzymatic modification to introduce a chiral center or perform a sensitive functional group transformation, streamlining the synthesis of complex derivatives.
The development of such processes would be highly valuable, particularly for applications in pharmaceuticals or fine chemicals where high purity and specific stereoisomers are required.
Flow Chemistry and Continuous Processing for Efficient Production and Derivatization
Flow chemistry, or continuous processing, provides significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.org The application of this technology to the synthesis and derivatization of this compound could be a key enabler for its potential future use.
Advantages of a Flow-Based Approach:
Safe Handling of Reactive Intermediates: The synthesis of alkynyl-substituted furans may involve reactive or unstable intermediates. Flow reactors, with their small reaction volumes, allow for the safe in-situ generation and immediate consumption of such species.
Process Optimization: Key reaction parameters like temperature, pressure, and residence time can be precisely controlled and rapidly optimized in a flow system. rsc.org This would accelerate the development of an efficient synthesis protocol for this compound.
Telescoped Synthesis: Multiple reaction steps could be integrated into a single, continuous sequence. For example, the formation of the furoate ring, introduction of the hex-1-ynyl side chain, and a subsequent functionalization step could be performed sequentially in a multi-reactor flow setup, eliminating the need for isolation and purification of intermediates.
A hypothetical multi-step flow synthesis could be designed to produce derivatives of this compound with high efficiency and throughput, making the process more economically viable and scalable.
Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are discovered and optimized. Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. nih.govchemrxiv.org
Potential AI and ML Contributions:
Reaction Condition Optimization: For the synthesis of this compound, an ML model could be trained on a dataset of similar furan functionalization reactions. The algorithm could then predict the optimal catalyst, solvent, temperature, and reaction time to maximize the yield and minimize byproducts, significantly reducing the experimental effort required. beilstein-journals.orgnih.gov
Predictive Synthesis: AI tools could be used to explore the "reaction space" around this compound, predicting the outcomes of various potential transformations. This could help researchers identify the most promising derivatization strategies before stepping into the lab.
Automated Synthesis: Integrating ML algorithms with automated flow chemistry platforms could lead to self-optimizing systems. Such a system could autonomously conduct experiments, analyze the results, and use the data to decide on the next set of conditions, ultimately identifying the best synthetic protocol with minimal human intervention. nih.gov
Development of Sustainable and Atom-Economical Approaches for Furan Chemistry
Modern synthetic chemistry places a strong emphasis on sustainability, prioritizing methods that are environmentally friendly, efficient, and minimize waste. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. nih.gov
Future Goals for Sustainable Synthesis:
Use of Renewable Feedstocks: Furan compounds themselves can often be derived from biomass. Research could focus on developing a synthetic pathway to this compound that starts from bio-based platform chemicals, aligning its production with the principles of green chemistry.
Designing Atom-Economical Reactions: The development of synthetic routes that proceed via addition or cycloaddition reactions would be highly desirable. researchgate.net These types of reactions inherently have high atom economy as they combine multiple reactants to form a single product with few or no byproducts.
By focusing on these principles, the future chemical synthesis of this compound and its derivatives could be designed to be not only efficient but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-hex-1-ynyl-2-furoate, and what catalysts or conditions enhance yield?
- Methodological Answer : The synthesis typically involves esterification of 5-hex-1-ynyl-2-furoic acid with methanol under acidic catalysis. For higher yields, microwave-assisted synthesis (120°C, 30 min) or Sonogashira coupling between 5-iodo-2-furoate derivatives and hex-1-yne (using Pd(PPh₃)₄/CuI catalysts) is recommended . Optimize reaction stoichiometry (1:1.2 molar ratio of acid to methanol) and use anhydrous conditions to minimize hydrolysis. Monitor purity via TLC (silica gel, hexane:ethyl acetate 7:3) .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 7.2–7.5 ppm (furan ring protons), δ 3.8 ppm (methoxy group), and δ 2.0–2.5 ppm (alkynyl protons). The terminal alkyne proton (C≡CH) appears near δ 1.9 ppm but may be absent due to coupling .
- ¹³C NMR : Peaks at ~160 ppm (ester carbonyl), 110–150 ppm (furan carbons), and 70–85 ppm (alkynyl carbons).
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O), 2100–2260 cm⁻¹ (C≡C stretch), and 1250 cm⁻¹ (C-O-C ester) .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model solvation effects. Use Polarizable Continuum Model (PCM) to simulate solvent environments (e.g., DMSO, hexane). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data to validate accuracy .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conduct a systematic review using tailored search strings (e.g., "this compound AND (antimicrobial OR antioxidant)") across PubMed, Web of Science, and SciFinder®. Apply inclusion criteria: peer-reviewed studies with LC-MS/MS or HPLC-UV quantification. For conflicting results, compare experimental variables:
- Biological models : Microbial strains (e.g., E. coli vs. S. aureus) or cell lines.
- Dosage : IC₅₀ values may vary with concentration ranges (e.g., 10–100 µM).
- Assay protocols : Disc diffusion vs. microdilution methods .
Q. What experimental designs are recommended to study the stability of this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Sample aliquots at 0, 24, 48, and 72 hrs. Analyze degradation via HPLC (C18 column, acetonitrile:water 60:40, 1 mL/min).
- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min up to 300°C. Monitor decomposition onset temperature and residual mass. Confirm degradation products via GC-MS .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the alkyne chain length (e.g., hex-1-ynyl vs. pent-1-ynyl) or ester group (methyl vs. ethyl).
- Biological Testing : Screen derivatives against standardized assays (e.g., DPPH for antioxidant activity, MIC for antimicrobial activity).
- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
